4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride
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Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride is a chemical compound with the molecular formula C7H10ClNS It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-thiophenecarboxaldehyde and nitromethane.
Formation of Intermediate: These starting materials undergo a series of reactions, including condensation and cyclization, to form the intermediate compound.
Reduction and Hydrochloride Formation: The intermediate is then reduced using lithium aluminum hydride, followed by treatment with hydrochloric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different thienopyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various thienopyridine derivatives.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride involves its interaction with specific molecular targets. For example, it can act as a platelet aggregation inhibitor by binding irreversibly to P2Y12 receptors on platelets. This interaction prevents the aggregation of platelets, which is crucial in preventing blood clots .
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A platelet inhibitor that also targets P2Y12 receptors.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet activity.
Ticlopidine: A compound with a similar structure and mechanism of action
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
59038-46-9 |
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Molecular Formula |
C7H10ClNOS |
Molecular Weight |
191.68 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c9-6-4-8-3-5-1-2-10-7(5)6;/h1-2,6,8-9H,3-4H2;1H |
InChI Key |
GCYCVGSUXDAJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=CS2)O.Cl |
Origin of Product |
United States |
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